2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-phenylacetamide
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Overview
Description
2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-PHENYLACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted hydrazines and acyl chlorides. The reaction conditions may involve:
Condensation reactions: Combining hydrazine derivatives with acyl chlorides under controlled temperatures.
Cyclization reactions: Formation of the pyridazine ring through intramolecular cyclization.
Acetylation: Introduction of the acetyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Purification techniques: Including crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Used as intermediates in the synthesis of new compounds with potential biological activities.
Catalysis: As ligands in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.
Receptor binding studies: Investigating interactions with biological receptors.
Medicine
Drug development: Potential lead compounds for the development of new therapeutic agents.
Pharmacological studies: Evaluating biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.
Acetamido derivatives: Compounds with acetamido groups attached to different core structures.
Uniqueness
2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C20H18N4O3/c1-14(25)21-18-12-17(15-8-4-2-5-9-15)23-24(20(18)27)13-19(26)22-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
OESFXRKRYVVJAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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